1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine
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Overview
Description
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a 4-chlorophenyl group via a prop-2-en-1-yl linker
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Medicine: It has potential therapeutic applications, including as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine involves its interaction with molecular targets such as receptors and enzymes. It is known to bind to dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is structurally similar but has a phenylethyl group instead of a prop-2-en-1-yl linker.
1-(4-Chlorophenyl)piperazine: This compound lacks the prop-2-en-1-yl linker and is used as a research chemical for studying serotonin receptors.
Properties
CAS No. |
55077-71-9 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C13H17ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h1-6,15H,7-11H2 |
InChI Key |
TZFGWKFKCBLDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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